7-Chloro-3,4-dihydroisoquinolin-1(2H)-one is a neutral heterocyclic compound that serves as a key building block in developing novel pharmaceutical agents. [] It gained attention for its ability to bind to the S1 pocket of Factor VIIa (FVIIa), a serine protease involved in the blood coagulation cascade. [] This interaction makes it a valuable lead compound for developing antithrombotic agents with potentially reduced bleeding risks. [] Furthermore, derivatives of 7-chloro-3,4-dihydroisoquinolin-1(2H)-one have demonstrated antioomycete activity, specifically against the plant pathogen Pythium recalcitrans. []
Method 1: Fragment Screening and Optimization7-Chloro-3,4-dihydroisoquinolin-1(2H)-one was initially discovered through a fragment-based screening approach for identifying novel Factor VIIa inhibitors. [] This heterocycle was then incorporated into a phenylglycine FVIIa inhibitor scaffold, and further optimization of the P1 binding group led to a series of potent, neutral, and permeable FVIIa inhibitors. []
Method 2: Castagnoli-Cushman ReactionResearchers have employed the Castagnoli-Cushman reaction to synthesize a diverse library of 7-chloro-3,4-dihydroisoquinolin-1(2H)-one derivatives for exploring their antioomycete activity. []
A key structural feature of 7-chloro-3,4-dihydroisoquinolin-1(2H)-one is its neutral nature, contrasting with many known FVIIa inhibitors that require a basic group in the S1 binding pocket. [] The molecule contains a chlorine atom at the 7th position and a dihydroisoquinoline ring system with a ketone group at the 1st position. [, ] This structure allows for interactions within the S1 pocket of FVIIa, particularly through hydrogen bonding. []
7-Chloro-3,4-dihydroisoquinolin-1(2H)-one can be further derivatized at various positions on the dihydroisoquinoline ring system. [] The chlorine atom can also be replaced with other halogens or functional groups. [] These modifications provide opportunities for optimizing the molecule's physicochemical properties and biological activity.
Factor VIIa Inhibition7-Chloro-3,4-dihydroisoquinolin-1(2H)-one acts as a reversible inhibitor of Factor VIIa. [] It binds to the S1 pocket of the enzyme, preventing the formation of the enzyme-substrate complex and subsequently inhibiting the coagulation cascade. []
Antioomycete ActivityStudies on the antioomycete activity of 7-chloro-3,4-dihydroisoquinolin-1(2H)-one derivatives suggest that they may target the biological membrane systems of Pythium recalcitrans. [] This interaction could lead to membrane disruption and ultimately inhibit the pathogen's growth. []
Development of Novel Antithrombotic Agents: 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one serves as a promising lead compound for developing new antithrombotic drugs with improved safety profiles and reduced bleeding risks. []
Plant Disease Management: Derivatives of 7-chloro-3,4-dihydroisoquinolin-1(2H)-one have shown potential as antioomycete agents for controlling plant diseases caused by Pythium recalcitrans. [] This finding opens avenues for developing novel agricultural fungicides.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: